molecular formula C17H16N4O4S B3916904 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate

2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate

Cat. No. B3916904
M. Wt: 372.4 g/mol
InChI Key: VPCDFJXYMFHEFS-RGVLZGJSSA-N
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Description

The compound “2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains other functional groups such as an ether (aliphatic) and a ketone (aliphatic) .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1,2,4-triazole Schiff bases can be synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with an appropriate aldehyde .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate” includes a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 4 double bonds, and 5 aromatic bonds. It also contains a five-membered ring and a six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the acetylation reactions of compounds were investigated, and N-acetyl derivatives were obtained . In another study, coordination polymers were synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .

Future Directions

The future directions for the study of “2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate” and similar compounds could include further investigation of their biological activities, such as antibacterial, antioxidant, and anti-inflammatory properties . Additionally, their potential applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry could be explored .

properties

IUPAC Name

[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-24-17-10-14(11-20-21-12-18-19-13-21)8-9-16(17)25-26(22,23)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDFJXYMFHEFS-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate
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2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate

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